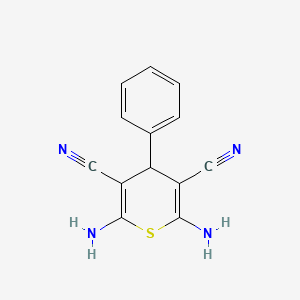

2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile

Übersicht

Beschreibung

CL-313377 ist eine Koordinationsverbindung, die aufgrund ihrer einzigartigen chemischen Eigenschaften und potenziellen Anwendungen großes Interesse in der wissenschaftlichen Gemeinschaft geweckt hat. Koordinationsverbindungen bestehen aus einem zentralen Metallatom oder -ion, das an umgebende Moleküle oder Ionen gebunden ist, die als Liganden bezeichnet werden. Diese Verbindungen sind bekannt für ihre vielfältigen Strukturen, Farben und Reaktivitäten, was sie in verschiedenen Bereichen der Forschung und Industrie wertvoll macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CL-313377 beinhaltet typischerweise die Reaktion eines Metallsalzes mit geeigneten Liganden unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet beispielsweise das Auflösen eines Metallchlorids in einer wässrigen Lösung, gefolgt von der Zugabe von Liganden wie Ammoniak oder Ethylendiamin. Die Reaktionsmischung wird dann erhitzt und gerührt, um die Bildung der Koordinationsverbindung zu erleichtern. Das resultierende Produkt wird oft durch Kristallisations- oder Filtrationstechniken gereinigt .

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion von CL-313377 anspruchsvollere Techniken beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu kann die Verwendung von automatisierten Reaktoren, präzise Temperaturregelung und fortschrittliche Reinigungsmethoden wie Chromatographie gehören. Die Wahl der Liganden und Reaktionsbedingungen kann optimiert werden, um die Effizienz des Syntheseprozesses zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CL-313377 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Das zentrale Metallion kann seinen Oxidationszustand ändern, was zu verschiedenen Koordinationskomplexen führt.

Substitution: Liganden in der Koordinationssphäre können durch andere Liganden ersetzt werden, wodurch die Eigenschaften der Verbindung verändert werden.

Liganden Austausch: Der Austausch von Liganden mit anderen Molekülen in Lösung, der oft von Faktoren wie Temperatur und pH-Wert beeinflusst wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit CL-313377 verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Liganden wie Chloridionen und Ammoniak. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl spielen eine entscheidende Rolle für den Ausgang dieser Reaktionen .

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit CL-313377 gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen Komplexe mit höherem Oxidationszustand ergeben, während Substitutionsreaktionen neue Koordinationsverbindungen mit verschiedenen Liganden erzeugen können .

Wissenschaftliche Forschungsanwendungen

CL-313377 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Katalysator in verschiedenen chemischen Reaktionen eingesetzt, darunter organische Synthese und Polymerisationsprozesse.

Biologie: Studien zu seiner potenziellen Rolle in biologischen Systemen, wie Enzymmimetika und Metallionentransport.

Medizin: Untersucht auf sein therapeutisches Potenzial, darunter als Antikrebsmittel und in Medikamenten-Abgabesystemen.

Industrie: Einsatz in industriellen Prozessen wie Abwasserbehandlung und der Produktion von Spezialchemikalien .

Wirkmechanismus

Der Mechanismus, durch den CL-313377 seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen, Rezeptoren und Nukleinsäuren. Das zentrale Metallion kann mit verschiedenen biologischen Molekülen koordinieren und so ihre Struktur und Funktion beeinflussen. Dies kann zu Veränderungen in zellulären Signalwegen und biochemischen Prozessen führen, was zu den beobachteten Wirkungen der Verbindung beiträgt .

Wirkmechanismus

The mechanism by which CL-313377 exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The central metal ion can coordinate with various biological molecules, influencing their structure and function. This can lead to changes in cellular pathways and biochemical processes, contributing to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CL-313378: Eine Koordinationsverbindung mit ähnlichen Liganden, aber einem anderen zentralen Metallion.

CL-313379: Eine weitere Koordinationsverbindung mit einer anderen Ligandenanordnung.

CL-313380: Eine Verbindung mit ähnlichen chemischen Eigenschaften, aber unterschiedlichen Reaktionsmustern .

Einzigartigkeit

CL-313377 zeichnet sich durch seine spezifische Ligandenanordnung und die einzigartigen Eigenschaften seines zentralen Metallions aus.

Biologische Aktivität

2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile (CAS Number: 102434-73-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 254.31 g/mol. Its structure features a thiopyran ring with two amino groups and a phenyl substituent, which are crucial for its biological activity.

Antiparasitic Properties

Recent studies have highlighted the antiparasitic potential of 2,6-diamino derivatives. In vitro evaluations demonstrated significant activity against Trypanosoma brucei brucei and Trypanosoma cruzi, with mechanisms involving the formation of adducts with trypanothione, leading to depletion of essential thiols in parasites . The compound's reactivity with glutathione suggests that it may serve as a prodrug that activates under specific conditions within the parasitic environment .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that derivatives of 2,6-diamino compounds exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . Its ability to inhibit DNA gyrase B in E. coli further supports its potential as an antibiotic agent .

| Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|

| Antiparasitic | T. b. brucei | Not specified |

| Antiparasitic | T. cruzi | Not specified |

| Antimicrobial | E. coli | 9.80 |

| Antimicrobial | Various bacteria | 2.50 - 20 |

Cytotoxicity

While exhibiting antimicrobial and antiparasitic properties, the cytotoxicity of this compound has also been assessed. Studies revealed varying levels of cytotoxicity against human fibroblasts, indicating a need for careful evaluation in therapeutic applications .

The biological activity of this compound is largely attributed to its electrophilic centers that facilitate Michael addition reactions with thiol-containing molecules like glutathione and trypanothione. This interaction leads to the formation of adducts that disrupt essential metabolic pathways in parasites . The oxidative stress environment near parasites may enhance the reactivity of these compounds, facilitating their antiparasitic effects .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing various derivatives of 2,6-diamino compounds to evaluate their biological activities against Leishmania species alongside their cytotoxicity profiles against human cells .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of different derivatives based on the structure of the thiopyran core, demonstrating significant activity across multiple bacterial strains while maintaining a balance between efficacy and cytotoxicity .

Eigenschaften

IUPAC Name |

2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(17)18-12(9)16/h1-5,11H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMKVNSBEKQPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351060 | |

| Record name | 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102434-73-1 | |

| Record name | 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.